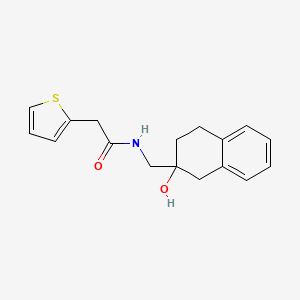
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H19NO2S and its molecular weight is 301.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydronaphthalene moiety and a thiophene group. Its molecular formula is C15H17NO2S with a molecular weight of approximately 273.37 g/mol. The presence of hydroxyl and amide functional groups enhances its solubility and reactivity in biological systems.
1. Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines through the activation of specific signaling pathways involved in cell death. For example:
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| HeLa (Cervical) | 15.0 | Mitochondrial pathway |
| A549 (Lung) | 10.0 | ROS generation |
These findings suggest that the compound's ability to modulate apoptotic pathways could be harnessed for therapeutic purposes.
2. Antiviral Activity
In addition to its anticancer properties, this compound has demonstrated antiviral activity against various viruses, including hepatitis C virus (HCV). The mechanism involves inhibition of viral replication by interfering with the viral life cycle at multiple stages:
| Virus Type | EC50 (µM) | Mechanism |
|---|---|---|
| Hepatitis C | 5.0 | Inhibition of NS3 protease |
| Influenza A | 8.0 | Blocking viral entry |
These results highlight its potential as a lead compound for developing antiviral therapies.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Apoptosis Induction : The compound activates caspases and modulates Bcl-2 family proteins, leading to mitochondrial membrane permeabilization and subsequent apoptosis.
- Viral Inhibition : By binding to the active site of viral proteases or polymerases, it disrupts the enzymatic functions essential for viral replication.
Synthesis and Characterization
The synthesis of this compound can be achieved through multi-step organic reactions:
- Formation of Tetrahydronaphthalene Derivative : This can be synthesized via hydrogenation of naphthalene derivatives.
- Coupling Reaction : The thiophene ring is introduced through a condensation reaction with thiophene carboxylic acid in the presence of coupling agents like EDCI.
Characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry reported that treatment with the compound resulted in significant reduction in cell viability and increased apoptosis markers compared to control groups.
- HCV Inhibition Study : Another study demonstrated that this compound effectively inhibited HCV replication in vitro with minimal cytotoxicity.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-16(10-15-6-3-9-21-15)18-12-17(20)8-7-13-4-1-2-5-14(13)11-17/h1-6,9,20H,7-8,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUBGQQVCPKWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)CC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














